molecular formula C21H26O11 B028267 Acetagastrodine CAS No. 105054-56-6

Acetagastrodine

Cat. No.: B028267
CAS No.: 105054-56-6
M. Wt: 454.4 g/mol
InChI Key: HGUDVDQXCUHOED-YMQHIKHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acegastrodine is a derivative of gastrodin, a bioactive compound found in the rhizomes of Gastrodia elata, a traditional Chinese medicinal herb. Gastrodin and its derivatives, including acegastrodine, are known for their neuroprotective and antioxidant properties. Acegastrodine has been studied for its potential therapeutic effects on various neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acegastrodine can be synthesized through the acetylation of gastrodin. The process involves reacting gastrodin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of acegastrodine involves large-scale acetylation of gastrodin. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety .

Chemical Reactions Analysis

Types of Reactions: Acegastrodine undergoes various chemical reactions, including:

    Oxidation: Acegastrodine can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to its hydroxy derivatives.

    Substitution: Acegastrodine can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like hydroxylamine can be used under mild conditions.

Major Products:

Scientific Research Applications

Acegastrodine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other bioactive compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects on neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.

    Industry: Utilized in the development of neuroprotective drugs and supplements.

Mechanism of Action

Acegastrodine exerts its effects primarily through its antioxidant and neuroprotective properties. It modulates neurotransmitter levels, reduces oxidative stress, and inhibits inflammatory pathways. The compound targets various molecular pathways, including the regulation of mitochondrial function and the modulation of neurotrophic factors .

Comparison with Similar Compounds

    Gastrodin: The parent compound of acegastrodine, known for its neuroprotective effects.

    p-Hydroxybenzyl alcohol: Another derivative of gastrodin with similar bioactive properties.

    Acetylgastrodin: A closely related compound with comparable therapeutic potential.

Uniqueness of Acegastrodine: Acegastrodine stands out due to its enhanced stability and bioavailability compared to gastrodin. Its acetylated form allows for better absorption and prolonged effects in the body, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-7-5-15(9-22)6-8-16/h5-8,17-22H,9-10H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUDVDQXCUHOED-YMQHIKHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214509
Record name Acetagastrodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64291-41-4
Record name β-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64291-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetagastrodine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064291414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetagastrodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETAGASTRODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8N8L7P6PQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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